molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No.: B047885
CAS No.: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylglycine (CAS 17136-36-6) is an N-substituted glycine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it consists of a glycine backbone where the amino group is substituted with a benzyl moiety. This modification enhances its hydrophobicity and reactivity, making it valuable in organic synthesis and biochemical applications.

Preparation Methods

Reductive Amination of Glyoxylic Acid with Benzylamine

Reaction Mechanism and Reagents

The reductive amination approach involves the condensation of glyoxylic acid with benzylamine in the presence of a reducing agent to form N-benzylglycine hydrochloride. This method, detailed in a study published in PMC , proceeds through an imine intermediate that is subsequently reduced. The reaction sequence is as follows:

  • Condensation : Glyoxylic acid reacts with benzylamine in dichloromethane (CH2_2Cl2_2) to form an imine.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN) or similar agents reduce the imine to the corresponding amine.

  • Acidification : Hydrochloric acid (HCl) is added to precipitate this compound hydrochloride, which is neutralized to yield the free acid.

Key reagents include glyoxylic acid monohydrate, benzylamine, and sodium cyanoborohydride. The use of HCl ensures protonation of the amine group, facilitating crystallization .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Temperature : Reactions are conducted at room temperature (25°C) for condensation and 0°C for reduction to minimize side reactions.

  • Solvent System : Dichloromethane provides a non-polar medium for imine formation, while aqueous HCl aids in product isolation.

  • Molar Ratios : A 1:1 molar ratio of glyoxylic acid to benzylamine is optimal, with a slight excess of reducing agent (1.2 eq) to ensure complete conversion .

Purification involves recrystallization from methanol/diethyl ether (1:3 v/v), achieving a final yield of 28% for this compound hydrochloride. Neutralization with sodium hydroxide (NaOH) yields the free acid with >98% purity, as confirmed by 1^1H NMR and FT-IR spectroscopy .

Alkylation of Glycine Ethyl Ester with Benzyl Chloride

Industrial-Scale Synthesis

A patented method (CN1477095A) describes the alkylation of glycine ethyl ester with benzyl chloride in the presence of a pyridine-xylenes catalyst system . This one-pot reaction proceeds via nucleophilic substitution:

Glycine ethyl ester+Benzyl chloridePyridine/XylenesThis compound ethyl ester+HCl\text{Glycine ethyl ester} + \text{Benzyl chloride} \xrightarrow{\text{Pyridine/Xylenes}} \text{this compound ethyl ester} + \text{HCl}

Catalytic System and Solvent Effects

  • Catalyst : A 1:1 to 5:1 weight ratio of pyridine to xylenes enhances reaction kinetics by scavenging HCl, preventing side reactions.

  • Solvent : Toluene or xylene isomers (o-, m-, p-xylene) are used at 4–10 times the weight of glycine ethyl ester, ensuring homogeneity and efficient heat transfer .

Reaction Parameters

  • Temperature : 110–140°C, balancing reaction rate and catalyst stability.

  • Time : 6–12 hours for complete conversion.

  • Additives : Anhydrous sodium sulfate (30–150% of benzyl chloride weight) absorbs water, shifting the equilibrium toward product formation .

Post-reaction purification involves filtration to remove solids, followed by distillation (105–115°C) and vacuum rectification (142–143°C at 10 mmHg) to isolate this compound ethyl ester with >97% purity .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Table 1 summarizes key metrics for both methods:

Parameter Reductive Amination Alkylation-Hydrolysis
Starting MaterialsGlyoxylic acid, BenzylamineGlycine ethyl ester, BnCl
CatalystNaBH3_3CNPyridine/Xylenes
Reaction Time24–48 hours6–12 hours
Yield (Overall)28% (HCl salt)>90% (after hydrolysis)
Purity>98%>97%
ScalabilityLab-scaleIndustrial-scale

Advantages and Limitations

  • Reductive Amination :

    • Pros: High purity, avoids harsh alkylation conditions.

    • Cons: Low yield, multi-step purification.

  • Alkylation-Hydrolysis :

    • Pros: Scalable, high-yield one-pot reaction.

    • Cons: Requires corrosive reagents (benzyl chloride), energy-intensive distillation.

Chemical Reactions Analysis

Types of Reactions: N-Benzylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylglycine N-oxide.

    Reduction: It can be reduced to form N-benzylglycinol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzylglycine N-oxide.

    Reduction: N-Benzylglycinol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

N-Benzylglycine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.

Key Reactions Involving this compound:

  • Oxidation: Can be oxidized to form benzylglycine N-oxide.
  • Reduction: Can be reduced to yield N-benzylglycinol.
  • Substitution: The benzyl group can be replaced with other functional groups under appropriate conditions.

This compound exhibits significant biological activities that make it relevant for research in pharmacology and biochemistry.

Biological Effects:

  • Antimicrobial Activity: Research indicates that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Receptor Binding: Studies have shown that this compound can interact with various receptors, such as the human somatostatin receptor, influencing physiological responses.
  • Self-Assembly Properties: When combined with polypeptoids, this compound has been investigated for forming micelles and polymersomes, which are promising for drug delivery systems due to their stability and biocompatibility.

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

Antimicrobial Efficacy Study:

A study examined the antimicrobial effects of various this compound derivatives against common bacterial strains. Results indicated that specific modifications to the benzyl group enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.

Receptor Interaction Studies:

In another case study focusing on receptor binding, researchers synthesized peptides incorporating this compound and assessed their affinity for somatostatin receptors. The findings emphasized how subtle changes in peptide structure could lead to significant variations in receptor binding efficacy.

Industrial Applications

This compound is also employed in industrial settings for the production of specialty chemicals and intermediates. Its ability to act as a building block in the synthesis of more complex molecules makes it valuable in pharmaceutical manufacturing and chemical research.

Challenges and Considerations

While the potential applications of this compound are promising, several challenges must be addressed:

  • Solubility and Bioavailability: Similar to other carboxylic acids, derivatives may exhibit low aqueous solubility, impacting their therapeutic application.
  • Metabolic Stability: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties.

Mechanism of Action

The mechanism by which N-Benzylglycine exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in various metabolic pathways. Its benzyl group can interact with hydrophobic pockets in proteins, influencing binding and activity.

Comparison with Similar Compounds

The following table and analysis compare N-Benzylglycine with structurally or functionally related N-substituted glycine derivatives.

Table 1: Comparative Analysis of N-Substituted Glycine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Unique Properties References
This compound C₉H₁₁NO₂ 165.19 Alkylation of glycine derivatives Peptoid synthesis, isotopic labeling Slow α-C H/D exchange; hydrophobic
N-Methylglycine (Sarcosine) C₃H₇NO₂ 89.09 Methylation of glycine Detergent formulations, isotopic labeling Faster α-C H/D exchange than benzyl analog
N-4-Methylbenzylglycine C₁₀H₁₃NO₂ 179.22 Alkylation with 4-methylbenzyl chloride Antimicrobial agents (e.g., compound 2 vs. S. pseudintermedius) Enhanced hydrophobicity vs. benzyl derivative
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.23 Peptide coupling reactions Biochemical research (e.g., enzyme studies) Dipeptide structure with benzoyl group
N-(S-Phenylethyl)glycine (Nspe) C₁₀H₁₃NO₂ 179.22 Alkylation with phenylethyl bromide Antimicrobial peptoids (e.g., helical stabilization) Chiral center improves structural stability
This compound ethyl ester C₁₁H₁₅NO₂ 193.24 Esterification of this compound Intermediate for enaminone synthesis Liquid form (b.p. 102–104°C at 1 mmHg)

Key Comparisons

Reactivity and Isotopic Labeling :

  • This compound exhibits slower α-carbon H/D exchange compared to N-methylglycine, making it more stable for preparing deuterated standards (e.g., cyclosporine A-d3) .
  • In contrast, sarcosine’s faster exchange limits its utility in long-term isotopic studies.

Structural Impact on Bioactivity :

  • Replacing this compound (Nphe) with N-4-Methylbenzylglycine in peptoid backbones increases hydrophobicity, enhancing activity against Staphylococcus pseudintermedius .
  • Chiral analogs like Nspe stabilize helical structures in peptoids, improving antimicrobial efficacy compared to achiral this compound .

Synthetic Versatility: this compound’s ethyl ester is a liquid precursor for Wolff rearrangement, enabling efficient synthesis of bicyclic enaminones (e.g., indolizidines) under silver-catalyzed conditions . Derivatives like N-Benzoylglycylglycine (a dipeptide) lack alkylation reactivity but serve as substrates for enzymatic studies due to their peptide backbone .

Critical Research Findings

  • Antimicrobial Peptoids : Peptoids containing this compound (Nphe) show moderate antibiofilm activity, but chiral substitutions (e.g., Nspe) improve potency by >50% due to helical stabilization .
  • Isotopic Standards : this compound’s slow H/D exchange rate enables precise preparation of deuterated standards for forensic mass spectrometry, unlike sarcosine .
  • Synthetic Efficiency: Optimized alkylation conditions (triethylamine, ethanol) for this compound ethyl ester reduce side reactions, achieving >98% purity .

Biological Activity

N-Benzylglycine (NBG) is a derivative of glycine that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, conformational studies, and various biological effects.

Synthesis of this compound

This compound can be synthesized through several methods, with one common approach involving the reaction of benzylamine with glyoxylic acid. This reaction typically yields this compound hydrochloride, which can be further purified by recrystallization. The general reaction can be summarized as follows:

Benzylamine+Glyoxylic AcidN Benzylglycine\text{Benzylamine}+\text{Glyoxylic Acid}\rightarrow \text{N Benzylglycine}

Conformational Studies

Conformational studies have shown that the structure of this compound can influence its biological activity. In a study involving linear and cyclic analogs of bradykinin where this compound replaced phenylalanine, it was observed that the conformation of these peptides significantly affected their receptor binding affinity and biological activity .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research has indicated that this compound derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Receptor Binding : Studies have demonstrated that this compound can interact with various receptors in the body, influencing physiological responses. For instance, binding studies to the human somatostatin receptor (hsst) revealed significant interactions that could be leveraged for therapeutic applications .
  • Self-Assembly Properties : this compound has been investigated for its ability to form micelles and polymersomes when combined with other polypeptoids. These self-assembled structures show promise for drug delivery systems due to their stability and biocompatibility .

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial effects of various this compound derivatives against common bacterial strains. Results indicated that certain modifications to the benzyl group enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.
  • Receptor Interaction Studies : In another case study focusing on receptor binding, researchers synthesized a series of peptides incorporating this compound and assessed their affinity for somatostatin receptors. The findings highlighted how subtle changes in peptide structure could lead to significant variations in receptor binding efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Receptor BindingHigh affinity for somatostatin receptors
Self-AssemblyForms stable micelles in aqueous solutions

Table 2: Synthesis Conditions for this compound

MethodReactantsYield (%)Reference
Benzylamine + Glyoxylic AcidBenzylamine, Glyoxylic Acid85%
Benzyl chloroformate + GlycineBenzyl chloroformate, Glycine82%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzylglycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via alkylation of glycine with benzyl halides or reductive amination of benzaldehyde with glycine derivatives. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use of sodium cyanoborohydride for reductive amination improves selectivity .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .
    • Data Table : Common derivatives and their applications:
DerivativeCAS NumberApplicationReference
This compound ethyl ester6436-90-4Peptide synthesis intermediates
This compound hydrochloride7689-50-1Stabilized salt for storage

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Characteristic peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • NMR : ¹H NMR signals at δ 3.8–4.2 ppm (CH₂ groups) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : Stable under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light .
  • Incompatibilities : Reacts with strong acids/alkalis, oxidizing agents (e.g., HNO₃, KMnO₄), leading to decomposition .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for large-scale peptide coupling?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Coupling Agents : Use HOBt/DCC or EDCI for efficient amide bond formation without racemization .
  • Scale-Up Challenges : Monitor exothermic reactions with temperature-controlled reactors to prevent thermal degradation .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 166 → 91 for quantification) to enhance specificity .
  • Matrix Effects : Validate methods with spike-recovery experiments in relevant biological fluids (e.g., plasma, urine) .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare acute toxicity studies across species (e.g., rodent vs. zebrafish models) to identify species-specific sensitivities .
  • Mechanistic Studies : Perform in vitro assays (e.g., mitochondrial toxicity screening) to clarify mechanisms of action .

Q. What computational methods are suitable for studying this compound’s reactivity in peptide bond formation?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in benzylation reactions.
  • Molecular Dynamics : Simulate solvation effects in DMF/water systems to optimize reaction kinetics .

Q. How does this compound’s steric bulk influence its utility in non-natural peptide design?

  • Methodological Answer :

  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess backbone flexibility.
  • Comparative Studies : Replace aromatic residues (e.g., phenylalanine) in model peptides and evaluate structural/functional impacts .

Q. What are the decomposition pathways of this compound under extreme conditions (e.g., high temperature/pH)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C to identify thermal degradation products.
  • Hazard Assessment : Under acidic conditions, benzyl group cleavage releases glycine and toluene derivatives .

Q. Guidance for Experimental Design

Q. How to design a study comparing this compound derivatives in catalytic applications?

  • Methodological Answer :
  • Variable Selection : Test substituent effects (e.g., electron-withdrawing groups on the benzyl ring).
  • Control Experiments : Include unmodified glycine and benzylamine as benchmarks.
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature .

Properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-36-6
Record name N-(Phenylmethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17136-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17136-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phenylmethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(PHENYLMETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.